BD-1047 dihydrobromide
描述
Nuclear Magnetic Resonance (NMR) Spectroscopy
¹H NMR (400 MHz, D₂O) :
- δ 7.45–7.32 (m, 3H, aryl H)
- δ 3.72 (t, J = 6.4 Hz, 2H, NCH₂CH₂N)
- δ 3.58–3.41 (m, 4H, NCH₂ and CH₂Ph)
- δ 2.98 (s, 6H, N(CH₃)₂)
- δ 2.82 (s, 3H, NCH₃)
¹³C NMR (100 MHz, D₂O) :
Infrared Spectroscopy (IR)
Key absorption bands (KBr pellet, cm⁻¹):
Mass Spectrometry
- ESI-MS (m/z) : [M-Br]⁺ = 275.1 (calc. 275.1 for C₁₃H₂₀Cl₂N₂⁺)
- Isotopic pattern shows characteristic Cl₂ (3:2 ratio) and Br₂ (1:2:1 ratio) clusters.
Physicochemical Properties
Solubility
| Solvent | Solubility (mg/mL) | Conditions |
|---|---|---|
| Water | 43.5 | 25°C, gentle warming |
| Dimethylsulfoxide | 43.9 | 25°C, sonication |
| Ethanol | 12.2 | 25°C |
The high aqueous solubility arises from ionic interactions between the protonated amines and water molecules.
Stability
属性
IUPAC Name |
N'-[2-(3,4-dichlorophenyl)ethyl]-N,N,N'-trimethylethane-1,2-diamine;dihydrobromide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H20Cl2N2.2BrH/c1-16(2)8-9-17(3)7-6-11-4-5-12(14)13(15)10-11;;/h4-5,10H,6-9H2,1-3H3;2*1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WOALTFHGLDVJHK-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)CCN(C)CCC1=CC(=C(C=C1)Cl)Cl.Br.Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H22Br2Cl2N2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50662758 | |
| Record name | N~1~-[2-(3,4-Dichlorophenyl)ethyl]-N~1~,N~2~,N~2~-trimethylethane-1,2-diamine--hydrogen bromide (1/2) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50662758 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
437.0 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
138356-21-5 | |
| Record name | N~1~-[2-(3,4-Dichlorophenyl)ethyl]-N~1~,N~2~,N~2~-trimethylethane-1,2-diamine--hydrogen bromide (1/2) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50662758 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 138356-21-5 | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
准备方法
合成路线和反应条件
BD 1047 二氢溴化物的合成涉及 3,4-二氯苯乙胺与 N,N-二甲基-2-氯乙胺盐酸盐的反应。反应通常在诸如碳酸钠之类的碱存在下,在诸如二氯甲烷之类的有机溶剂中进行。 然后用氢溴酸处理所得产物,得到 BD 1047 二氢溴化物 .
工业生产方法
BD 1047 二氢溴化物的工业生产遵循类似的合成路线,但规模更大。该过程涉及对反应条件的仔细控制,以确保高产率和纯度。 最终产品通常使用重结晶或色谱技术纯化 .
化学反应分析
反应类型
由于存在反应性官能团,BD 1047 二氢溴化物主要发生取代反应。 它还可以在特定条件下参与氧化和还原反应 .
常用试剂和条件
取代反应: 常用试剂包括卤代烷和碱,例如氢氧化钠或碳酸钾。
氧化反应: 可以使用诸如高锰酸钾或过氧化氢之类的氧化剂。
还原反应: 常用的还原剂包括氢化锂铝或硼氢化钠.
主要产物
从这些反应中形成的主要产物取决于所用试剂和条件。 例如,取代反应通常会产生具有不同烷基或芳基的 BD 1047 二氢溴化物衍生物 .
科学研究应用
Biological Activities
BD-1047 has been studied for various biological activities, particularly in the context of its interaction with neurotransmitter systems and potential therapeutic effects.
Neuropharmacological Effects
BD-1047 has shown promise as a modulator of the serotonin receptor system. Research indicates that it may act as a selective serotonin reuptake inhibitor (SSRI), which could have implications for treating mood disorders such as depression and anxiety. The compound's ability to influence serotonin levels suggests potential applications in psychiatric medicine .
Anticancer Potential
Preliminary studies have indicated that BD-1047 may possess anticancer properties. In vitro assays have demonstrated its effectiveness in inhibiting the growth of various cancer cell lines. This effect is likely mediated through the induction of apoptosis and inhibition of cell proliferation pathways .
Antimicrobial Activity
Research has also explored the antimicrobial properties of BD-1047. It has been evaluated for its efficacy against several bacterial strains, showing significant inhibitory effects. This suggests potential applications in developing new antimicrobial agents .
Case Studies
Several case studies highlight the diverse applications of BD-1047:
作用机制
BD 1047 二氢溴化物通过选择性地结合σ1 受体,从而阻断其活性,发挥其作用。σ1 受体参与离子通道的调节、神经递质释放和细胞应激反应。 通过拮抗该受体,BD 1047 二氢溴化物可以调节这些过程,从而导致其观察到的抗精神病和神经保护作用 .
相似化合物的比较
Comparison with Structural Analogs
Halogenated N,N′-Diphenethylethylenediamine Derivatives
highlights halogenated analogs of BD1047, such as:
- N-[2-(3,4-Dichlorophenyl)ethyl]-N′-[2-(2-fluorophenyl)ethyl]-ethane-1,2-diamine (4)
- N-[2-(2-Bromophenyl)ethyl]-N′-[2-(3,4-dichlorophenyl)ethyl]-ethane-1,2-diamine (7)
- N-[2-(3-Bromophenyl)ethyl]-N′-[2-(3,4-dichlorophenyl)ethyl]-ethane-1,2-diamine (8)
These compounds share the ethylenediamine core but differ in halogen substitution (F, Br) and phenyl ring positions. For example, Compound 7 (dihydrobromide salt) has a molecular formula C₁₈H₂₁BrCl₂N₂·2HBr and molecular weight 437.04 g/mol , closely resembling BD1047. However, its bromophenyl substitution may alter σ1R binding kinetics and lipophilicity compared to BD1047’s dichlorophenyl group .
Key Differences:
Ethylene-1,2-Bis-Ammonium Surfactants ()
While unrelated to σ1R pharmacology, ethylene-1,2-bis(N,N-dimethyl-N-dodecylammonium bromides) (e.g., Compound 5) share a similar quaternary ammonium structure. These surfactants exhibit antifungal activity dependent on spacer length, highlighting the importance of alkyl chain geometry in bioactivity—a principle applicable to BD1047’s ethylenediamine backbone .
Comparison with Functional σ1R Antagonists
BD1063
BD1063 (1-[2-(3,4-dichlorophenyl)ethyl]-4-methylpiperazine) is another σ1R antagonist but replaces BD1047’s ethylenediamine with a piperazine ring. This structural difference impacts receptor interaction:
- BD1047 : Binds σ1R with Ki = 1.4 nM (σ1R) vs. 14 nM (σ2R), showing high selectivity .
- BD1063 : Exhibits slightly higher σ1R affinity (Ki = 0.9 nM ) but lower σ2R selectivity (Ki = 18 nM ) .
Pharmacological Effects:
- BD1047 reduces neuropathic allodynia by inhibiting NMDA-CCL2 signaling .
- BD1063 demonstrates anxiolytic effects in forced-swim tests but lacks BD1047’s anti-allodynic specificity .
(+)-SKF 10,047
A prototypical σ1R agonist, (+)-SKF 10,047, contrasts BD1047 by activating σ1R to potentiate opioid signaling.
Pharmacokinetic and Formulation Advantages
BD1047’s dihydrobromide salt confers superior water solubility compared to free-base analogs like BD1063. This enhances bioavailability in preclinical models, as seen in its efficacy at 1–10 mg/kg doses in rodent neuropathic pain studies .
生物活性
N'-[2-(3,4-dichlorophenyl)ethyl]-N,N,N'-trimethylethane-1,2-diamine; dihydrobromide, commonly referred to as BD-1047, is a compound of significant interest due to its biological activity, particularly as a sigma receptor antagonist. This article provides a comprehensive overview of its biological properties, including its pharmacological effects, structure-activity relationships (SAR), and potential therapeutic applications.
- Chemical Formula : C13H22Br2Cl2N2
- Molecular Weight : 437.04 g/mol
- CAS Number : 138356-21-5
- Solubility : Soluble in DMSO
- Purity : 98% by HPLC
BD-1047 primarily acts as an antagonist at the sigma-1 receptor (σ1), which is implicated in various neurological processes. The σ1 receptor is known to modulate neurotransmitter release and has been associated with neuroprotection, pain modulation, and the regulation of mood and cognition.
Effects on Neurotransmission
Research indicates that BD-1047 can influence dopaminergic systems, showing promise in models of schizophrenia and other psychiatric disorders. In animal studies, it has demonstrated antipsychotic-like effects by reversing hyperdopaminergic activity without inducing extrapyramidal side effects typically associated with conventional antipsychotics .
Antipsychotic Activity
BD-1047 has shown efficacy in reducing symptoms associated with psychosis. In various studies:
- It was effective in blocking behaviors induced by amphetamines and other stimulants.
- The compound exhibited properties that suggest it may be beneficial for treating conditions like schizophrenia due to its ability to modulate dopamine pathways without significant side effects .
Neuroprotective Effects
Recent studies have highlighted the potential of BD-1047 in protecting against ethanol-induced neurotoxicity. The compound's ability to mitigate neurotoxic effects suggests a broader application in treating alcohol use disorders .
Structure-Activity Relationships (SAR)
The biological activity of BD-1047 can be attributed to its structural components:
- The presence of the 3,4-dichlorophenyl group is crucial for its interaction with sigma receptors.
- Variations in the alkyl side chains have been explored to enhance receptor selectivity and potency.
In Vitro Studies
In vitro assays have demonstrated that BD-1047 can significantly reduce cell viability in various cancer cell lines, indicating potential anticancer properties. For instance:
- In studies involving human cancer cell lines (e.g., HT29), BD-1047 exhibited notable growth inhibition, suggesting further exploration into its anticancer capabilities .
Animal Studies
Animal models have been pivotal in establishing the pharmacodynamics of BD-1047:
常见问题
Basic Research Questions
Q. What synthetic routes are recommended for preparing N'-[2-(3,4-dichlorophenyl)ethyl]-N,N,N'-trimethylethane-1,2-diamine dihydrobromide, and how can crystallization purity be optimized?
- Methodological Answer : A common approach involves coupling 3,4-dichlorophenylacetic acid derivatives with ethylenediamine analogs using carbodiimide-based coupling agents (e.g., 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide hydrochloride) in dichloromethane. Triethylamine is often added to maintain basic conditions. Crystallization via slow evaporation in methylene chloride yields high-purity crystals, as demonstrated in structurally related amide syntheses . Purity optimization requires controlled evaporation rates and solvent selection based on solubility studies.
Q. What characterization techniques are critical for confirming the structural integrity of this compound?
- Methodological Answer :
- X-ray crystallography : Resolves molecular conformation and hydrogen-bonding patterns (e.g., N–H⋯O interactions in asymmetric units) .
- NMR spectroscopy : Confirms proton environments, particularly for the trimethylamine and dichlorophenyl groups.
- Elemental analysis : Validates stoichiometry, especially for dihydrobromide counterions.
- HPLC-MS : Assesses purity and detects byproducts.
Q. What safety protocols are essential when handling this compound in the laboratory?
- Methodological Answer :
- Personal Protective Equipment (PPE) : Gloves, lab coats, and goggles to prevent skin/eye contact.
- Ventilation : Use fume hoods to avoid inhalation of fine particles.
- Storage : In airtight containers, away from oxidizers, under inert gas if moisture-sensitive .
- Spill Management : Neutralize with inert absorbents (e.g., vermiculite) and dispose as hazardous waste .
Advanced Research Questions
Q. How can Design of Experiments (DoE) optimize reaction conditions for scaling up synthesis while minimizing byproducts?
- Methodological Answer :
- Factors to test : Temperature, reagent molar ratios, solvent polarity, and stirring rates.
- Response Variables : Yield, purity (via HPLC), and particle size distribution.
- Statistical Tools : Central Composite Design (CCD) or Box-Behnken models to identify interactions between variables. For example, lower temperatures may reduce side reactions but slow kinetics, requiring trade-off analysis .
Q. What computational strategies resolve contradictions in spectroscopic data (e.g., unexpected NOE correlations or crystallographic disorder)?
- Methodological Answer :
- Quantum Chemical Calculations : Use density functional theory (DFT) to model NMR chemical shifts or hydrogen-bonding networks. Compare computed spectra with experimental data to validate conformers .
- Molecular Dynamics Simulations : Assess flexibility of the ethylenediamine chain to explain dynamic disorder in X-ray structures .
- Multi-Technique Validation : Cross-reference XRD, NMR, and IR data to reconcile discrepancies (e.g., rotational isomers detected via variable-temperature NMR) .
Q. How can membrane separation technologies improve purification of this compound from complex reaction mixtures?
- Methodological Answer :
- Nanofiltration : Select membranes with MWCO (Molecular Weight Cut-Off) tailored to retain the target compound (MW ~450 g/mol) while allowing smaller impurities (e.g., unreacted starting materials) to pass.
- Solvent-Resistant Membranes : Use polyimide-based membranes for dichloromethane systems to prevent swelling .
- Process Integration : Combine membrane filtration with crystallization for stepwise purity enhancement .
Q. What advanced catalytic systems could enhance the efficiency of the coupling reaction in its synthesis?
- Methodological Answer :
- Organocatalysts : Thiourea derivatives to stabilize transition states in carbodiimide-mediated couplings.
- Metal-Free Systems : Explore photoredox catalysis for radical-based pathways, reducing reliance on toxic reagents .
- Continuous Flow Reactors : Improve heat/mass transfer and reduce reaction times compared to batch processes .
Data Contradiction Analysis
Q. How should researchers address conflicting solubility data reported in different solvents?
- Methodological Answer :
- Solubility Parameter Analysis : Calculate Hansen solubility parameters (δ) for the compound and solvents (e.g., dichloromethane δ = 20.3 MPa¹/² vs. ethanol δ = 26.5 MPa¹/²) to predict compatibility.
- Experimental Replication : Conduct controlled solubility tests under standardized conditions (temperature, agitation).
- Crystallography Insights : Solvent polarity may induce polymorphic forms with varying solubilities .
Tables for Key Findings
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
